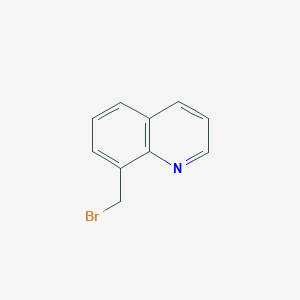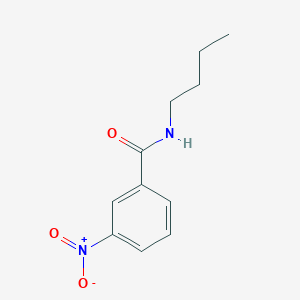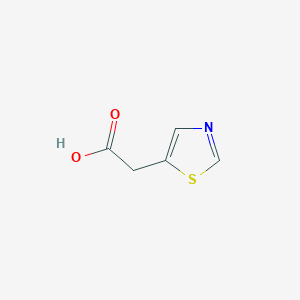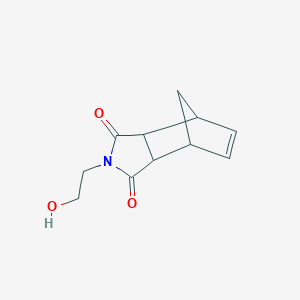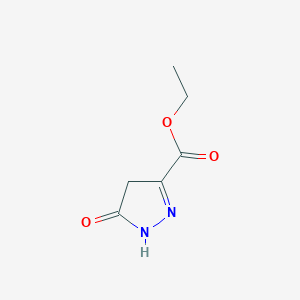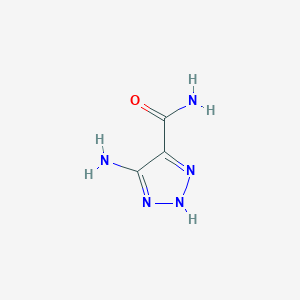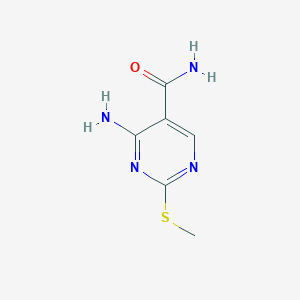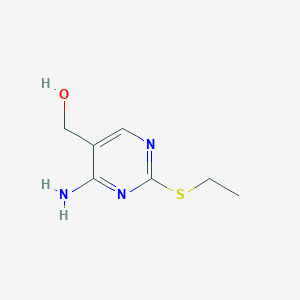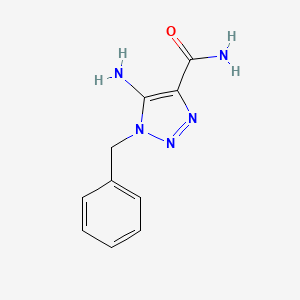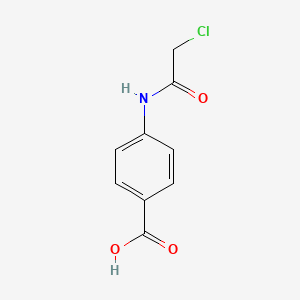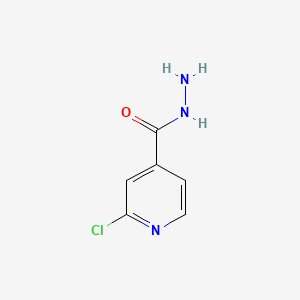
2-氯异烟酸酰肼
描述
2-Chloro-isonicotinic acid hydrazide belongs to the class of isonicotinic acid hydrazides, compounds known for their versatile chemical and biological properties. These compounds form the basis for various chemical syntheses and have been extensively studied for their antimicrobial and antitubercular activities among other properties.
Synthesis Analysis
The synthesis of structurally similar Schiff bases to 2-Chloro-isonicotinic acid hydrazide involves the condensation of equimolar quantities of aldehydes with isonicotinic acid hydrazide. This process yields compounds characterized by their distinct molecular configurations and trans configurations around the C=N double bond, indicating the versatility in synthesizing derivatives of isonicotinic acid hydrazide (Yang, 2007).
Molecular Structure Analysis
The molecular structures of Schiff bases related to 2-Chloro-isonicotinic acid hydrazide have been elucidated through single crystal X-ray diffractions, revealing intricate details about their configurations, crystalline forms, and intermolecular interactions. These analyses highlight the diversity in the molecular architecture of isonicotinic acid hydrazide derivatives and their potential for forming stable crystalline structures through hydrogen bonding (Yang, 2007).
Chemical Reactions and Properties
The chemical reactivity of isonicotinic acid hydrazides, including 2-Chloro-isonicotinic acid hydrazide, encompasses a wide range of reactions, notably with metal ions to form complex compounds. These reactions are pivotal for exploring the coordination chemistry of isonicotinic acid hydrazides and their potential in creating complex structures with metal ions (Abou‐Melha, 2008).
Physical Properties Analysis
The physical properties of isonicotinic acid hydrazide derivatives are largely influenced by their molecular structure and crystalline form. These properties include solubility, melting points, and crystal lattice structures, which are crucial for their application in various scientific fields. The detailed crystallographic analysis provides insights into the stability and solubility of these compounds (Yang, 2007).
科学研究应用
1. Synthesis of Hydrazones, Quinazolines, and Schiff Bases
- Application Summary: 2-Chloro-isonicotinic acid hydrazide is used in the synthesis of hydrazones, quinazolines, and Schiff bases. These compounds are synthesized by combining suitable aldehydes with four hydrazides .
- Methods of Application: The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .
- Results or Outcomes: The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods. The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains are evaluated .
2. Plant Immunity Inducer
- Application Summary: N-cyanomethyl-2-chloro isonicotinic acid (NCI), a derivative of 2-Chloro-isonicotinic acid hydrazide, is a potent plant immune inducer. It was identified in a screen of 2-chloroisonicotinamide derivatives for control of rice blast .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of NCI as a chemical inducer to stimulate or prime the endogenous immunity of plants to combat pathogenic invasions .
- Results or Outcomes: The use of NCI as a plant immune inducer has shown promise in controlling rice blast, a major disease affecting rice crops .
3. Organic Ligand for Coordination Polymer
- Application Summary: 2-Chloro-isonicotinic acid hydrazide acts as an organic ligand for the preparation of copper (I) halide coordination polymer .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 2-Chloro-isonicotinic acid hydrazide as a ligand in a hydrothermal method .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
4. Antibiotic for Tuberculosis Treatment
- Application Summary: Isoniazid, also known as isonicotinic acid hydrazide (INH), is an antibiotic used for the treatment of tuberculosis . For active tuberculosis, it is often used together with rifampicin, pyrazinamide, and either streptomycin or ethambutol . For latent tuberculosis, it is often used alone .
- Methods of Application: It is usually taken by mouth, but may be used by injection into muscle .
- Results or Outcomes: The use of isoniazid has been effective in treating tuberculosis, although the specific results or outcomes are not detailed in the source .
5. Synthesis of Pyranopyrazoles
- Application Summary: 2-Chloro-isonicotinic acid hydrazide is used as an organocatalyst in the one pot four component condensation reaction, to synthesize pyranopyrazoles based heterocyclic compounds .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
6. Development of New Lead Compounds
- Application Summary: The synthesized compounds exhibited a significant activity when compared to first-line drugs such as isoniazid (INH) and rifampicin (RIP) and could be a good starting point to develop new lead compounds in the fight against multidrug resistant tuberculosis .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
7. Treatment of Non-tuberculous Mycobacteria
- Application Summary: Isoniazid, also known as isonicotinic acid hydrazide (INH), may also be used for atypical types of mycobacteria, such as M. avium, M. kansasii, and M. xenopi .
- Methods of Application: It is usually taken by mouth, but may be used by injection into muscle .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
8. Chromatography
- Application Summary: Isoniazid, also known as isonicotinic acid hydrazide (INH), is used in chromatography .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
9. Treatment for Dogs
- Application Summary: Isoniazid, also known as isonicotinic acid hydrazide (INH), is used in the treatment of certain conditions in dogs .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
安全和危害
未来方向
属性
IUPAC Name |
2-chloropyridine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIIYNBBSHJOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207180 | |
| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-isonicotinic acid hydrazide | |
CAS RN |
58481-04-2 | |
| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058481042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 58481-04-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)
